Carasiphenol C
Description
This compound is a highly complex pentacyclic structure featuring multiple aromatic rings, hydroxyphenyl substituents, and stereochemical complexity. Its IUPAC name reflects a polycyclic framework with oxygen bridges (6-oxapentacyclo) and hydroxyl groups at positions 9, 15, and 15. The stereochemistry (1R,4S,11R,12R,19R) is critical to its three-dimensional conformation, influencing its biological interactions and physicochemical properties.
Properties
IUPAC Name |
(1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-36-29(16-28(48)17-30(36)49)37-34(20-3-9-24(44)10-4-20)38-31(50)18-32-39(41(38)40(33)37)35(22-13-26(46)15-27(47)14-22)42(51-32)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34+,35+,37+,40+,42?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYJURCVVVSCHN-YQYBLDPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6C(C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC=C(C=C5)O)C6=C2C(=CC7=C6[C@@H](C(O7)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of hydroxyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the pentacyclic structure through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Protecting Groups: Use of protecting groups to selectively introduce functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield deoxy derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of other complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes.
Antioxidant Activity: Potential use as an antioxidant due to the presence of multiple hydroxyl groups.
Medicine
Drug Development: Potential use in the development of new drugs targeting specific pathways.
Therapeutic Applications: Possible therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Potential use in the manufacturing of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or DNA. The hydroxyl groups may form hydrogen bonds with target molecules, while the pentacyclic structure may provide stability and specificity. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Analogous Polycyclic Triterpenes
A structurally similar compound, (1S,2R,3R,9S,10S,17S)-3-(3,5-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.0⁴,¹⁸.0⁷,¹⁹.0¹¹,¹⁶]nonadeca-4,6,11(16),12,14,18-hexaene-5,13,15-triol, shares a pentacyclic backbone and hydroxyphenyl substituents but differs in stereochemistry (e.g., S vs. R configurations at key chiral centers) and oxygen bridge placement (8-oxa vs. 6-oxa).
Metabolic Pathway Derivatives
Evidence from fungal triterpene studies indicates that stereochemical assignments in similar compounds are often inferred from NMR chemical shifts and biosynthetic pathways. For example, the C-3′ chiral center in related triterpenes was tentatively assigned as S based on metabolic consistency across species . This suggests that the target compound’s stereochemistry may follow analogous biosynthetic logic.
Methodologies for Structural and Functional Comparison
Computational Similarity Assessment
- 2D/3D Similarity Searches: Tools like PubChem’s Tanimoto-based 2D similarity search (threshold >95%) can identify analogs, as demonstrated for phenolic lipids . For the target compound, this method would highlight shared substructures, such as the hydroxyphenyl groups, while distinguishing stereochemical variations.
- SIMCOMP : This graph-based tool quantifies similarity via maximal common substructures. Applied to the target compound, it would reveal differences in oxygen bridge placement or hydroxyl group positioning compared to analogs .
Crystallographic Data
Crystal structure data for related compounds (e.g., bond lengths and angles) provide benchmarks for comparison. For instance:
| Parameter | Target Compound (Inferred) | Analog (Compound III in ) |
|---|---|---|
| C-O Bond Length (Å) | ~1.41 (estimated) | 1.412–1.417 |
| Aryl-OH Torsion Angle | 104.2° (estimated) | 104.2° (Compound I in ) |
Cytotoxic and Estrogenic Effects
- Cytotoxicity : Structurally similar triterpenes exhibit cytotoxicity via membrane disruption or apoptosis induction. For example, fungal-derived analogs in Pholiota populnea show IC₅₀ values of 10–50 μM against cancer cell lines .
- Estrogenic Activity: Hydroxyphenyl positioning is critical for receptor binding. In methoxychlor metabolites, bis-hydroxylated derivatives (e.g., bis-OH-MDDE) showed 10-fold higher estrogenic activity than mono-hydroxylated forms, emphasizing the role of hydroxyl group geometry .
Phenotypic Divergence
Morphological profiling (e.g., Cell Painting) reveals that structurally similar compounds can induce divergent cellular responses. For example, minor stereochemical changes in polycyclics may alter Grit scores (measuring cellular granularity) by >20%, indicating distinct mechanisms of action .
Challenges in Quantification and Standardization
When authentic standards are unavailable, structurally comparable compounds are used for calibration. This approach may similarly affect pharmacokinetic studies of the target compound.
Biological Activity
The compound identified as (1R,4S,11R,12R,19R)-4-(3,5-dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol is a complex polycyclic structure with significant biological implications. This article discusses its synthesis and biological activities based on diverse research findings.
Synthesis
The synthesis of this compound involves intricate organic reactions that yield polycyclic structures known for their therapeutic potential. The synthetic routes often focus on optimizing yield and purity while maintaining biological activity.
Biological Activity
The biological activity of this compound has been explored in various studies with promising results in multiple areas:
Neuroprotective Effects
Research indicates that derivatives of pentacyclic compounds exhibit neuroprotective properties by blocking dopamine uptake and inhibiting monoamine oxidase B (MAO-B). For instance:
- Dopamine Uptake Inhibition : Compounds similar to our target compound have shown IC50 values ranging from 23 µM to 82 µM for dopamine uptake inhibition in murine striatal synaptosomes .
- Neuroprotection Against MPTP : Studies have demonstrated that these compounds can protect against MPTP-induced parkinsonism by modulating dopamine transporter activity .
Antitumor Activity
Recent investigations into the antitumor potential of polycyclic compounds have revealed that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- In Vitro Assays : Compounds related to the target structure have displayed high potential for development as antitumor agents through various biological activity assays .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical and preclinical settings:
- Parkinson's Disease Models : In vivo studies using MPTP models have shown that specific pentacyclic compounds can significantly reduce neurodegeneration associated with Parkinson's disease.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that these compounds induce apoptosis and inhibit proliferation effectively.
Data Tables
Q & A
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the stereochemistry and hydroxyl group positioning of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR with advanced 2D techniques (e.g., COSY, NOESY, HSQC) to resolve overlapping signals caused by the compound’s pentacyclic framework and multiple stereocenters. NOESY correlations can confirm spatial proximity of hydroxyl groups and aromatic protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify molecular weight and fragmentation patterns.
- X-ray Crystallography: Single-crystal diffraction is critical for absolute stereochemical assignment, though crystallization may require optimization of solvent systems (e.g., mixed polar/nonpolar solvents) due to the compound’s hydrophilicity .
Q. How can researchers design experiments to optimize the synthesis of this compound, given its complex polycyclic structure?
Methodological Answer:
- Computational Pre-Screening: Employ quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation. Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics and energy barriers .
- Design of Experiments (DoE): Apply fractional factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters for yield optimization. Response surface methodology (RSM) can model nonlinear interactions .
- In Situ Monitoring: Use techniques like Raman spectroscopy or HPLC-MS to track reaction progress and detect side products in real time.
Advanced Research Questions
Q. What computational strategies are recommended to resolve contradictions between predicted and observed reactivity in hydroxyl-group functionalization?
Methodological Answer:
- Reaction Path Search Algorithms: Implement automated quantum chemical workflows (e.g., artificial force-induced reaction, AFIR) to explore alternative reaction pathways. ICReDD’s hybrid computational-experimental approach can reconcile discrepancies by iteratively refining theoretical models with experimental data .
- Machine Learning (ML): Train ML models on existing kinetic and thermodynamic datasets to predict regioselectivity in hydroxyl-group modifications (e.g., methylation, glycosylation). Feature engineering should include steric parameters, electron density maps, and solvent effects .
- Dynamic NMR Studies: Investigate conformational flexibility under varying temperatures or solvent conditions to explain deviations from computational predictions .
Q. How can multi-step synthetic routes be designed to improve scalability while preserving stereochemical integrity?
Methodological Answer:
- Modular Synthesis: Break the synthesis into discrete modules (e.g., constructing the oxapentacyclic core first, followed by hydroxyl-group functionalization). This allows parallel optimization of each segment.
- Flow Chemistry: Use continuous flow reactors to enhance heat/mass transfer and minimize intermediates’ degradation. Membrane separation technologies (e.g., nanofiltration) can isolate unstable intermediates .
- Chiral Auxiliaries/Catalysts: Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) for stereocontrol. Kinetic resolution techniques may mitigate racemization during late-stage functionalization .
Q. What methodologies are suitable for analyzing the compound’s potential biological interactions, given its polyphenolic motifs?
Methodological Answer:
- Molecular Docking Simulations: Use AutoDock or Schrödinger Suite to predict binding affinities with target proteins (e.g., kinases or oxidases). Include solvent-accessible surface area (SASA) calculations to account for hydroxyl group solvation .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics for receptor-ligand interactions. Pre-functionalize SPR chips with thiol- or amine-based linkers to immobilize the compound .
- Metabolomic Profiling: Combine LC-MS/MS with stable isotope labeling to track metabolic stability and degradation pathways in cellular models.
Q. How can researchers address discrepancies in reported solubility and stability data across different experimental conditions?
Methodological Answer:
- Comprehensive Solvent Screening: Test solubility in a gradient of solvents (e.g., DMSO, THF, aqueous buffers) using nephelometry or UV-Vis spectroscopy. Include co-solvents (e.g., cyclodextrins) for hydrophobic systems .
- Accelerated Stability Studies: Conduct forced degradation under thermal, photolytic, and oxidative stress. Monitor degradation products via UPLC-QTOF-MS and correlate findings with computational stability predictions (e.g., bond dissociation energies) .
- Interlaboratory Comparisons: Standardize protocols (e.g., pH, ionic strength) and share raw datasets to identify systemic errors.
Data Contradiction Analysis Framework
| Contradiction Type | Resolution Strategy | Example |
|---|---|---|
| Stereochemical Assignments | Cross-validate NMR data with X-ray structures; re-optimize DFT parameters for accuracy. | Discrepancy in NOE correlations resolved via higher-field NMR (≥800 MHz). |
| Reaction Yields | Replicate conditions using DoE; apply ML to identify overlooked variables. | Low yields traced to trace moisture in solvent, mitigated by molecular sieves. |
| Biological Activity | Validate in orthogonal assays (e.g., SPR vs. cellular uptake studies). | False-positive enzyme inhibition corrected via counter-screening. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
